4-(1-adamantyl)aniline Hydrochloride
Description
Contextual Significance within Adamantane (B196018) Chemistry
The field of adamantane chemistry began in earnest after its discovery in petroleum in 1933, leading to dedicated research into polyhedral organic compounds. wikipedia.org Adamantane (C10H16) is the simplest diamondoid, a class of hydrocarbons with a cage-like structure resembling a unit cell of a diamond crystal. wikipedia.org This structure is rigid, virtually stress-free, and highly symmetrical. wikipedia.orgresearchgate.net
The significance of adamantane derivatives, including 4-(1-adamantyl)aniline (B176474) hydrochloride, stems from the distinct properties conferred by the adamantyl group:
Lipophilicity: The bulky, non-polar adamantane cage significantly increases the lipophilicity of molecules it is attached to. This property is often exploited in medicinal chemistry to enhance the ability of a drug to cross cell membranes, thereby improving its pharmacokinetic profile. nih.govnih.gov
Steric Bulk and Rigidity: The adamantane moiety acts as a rigid, three-dimensional scaffold. This conformational rigidity can be advantageous in drug design by locking a molecule into a specific orientation for optimal interaction with a biological target. researchgate.net
Metabolic Stability: The adamantane cage is generally resistant to metabolic degradation, which can increase the in vivo half-life of a pharmaceutical agent. researchgate.net
The incorporation of the adamantyl group into the aniline (B41778) structure at the para position results in a molecule that combines these unique properties with the well-known chemistry of aromatic amines, making it a versatile intermediate for further chemical modification.
Role in Contemporary Chemical Synthesis and Materials Science Precursors
In modern chemical synthesis, 4-(1-adamantyl)aniline hydrochloride serves primarily as a specialized reactant and intermediate. Its utility is particularly noted in the synthesis of complex heterocyclic structures and pharmacologically active molecules. A prominent application is its use as a reactant in the preparation of pyrroledione derivatives, which have been investigated as inhibitors of glycogen (B147801) synthase kinase-3 (GSK-3). chemicalbook.comchemicalbook.com
The synthesis of this compound itself can be achieved through methods such as the reaction of adamantane derivatives with aniline or its protected forms, followed by the formation of the hydrochloride salt. ontosight.ai One patented method describes the reaction of acetanilide (B955) with 1-adamantanol (B105290) in the presence of a Lewis acid, followed by hydrolysis of the resulting 4-(1-adamantyl)acetanilide with hydrochloric acid. google.com
Beyond specific synthetic applications, adamantane-containing compounds are increasingly recognized as important precursors in materials science. rsc.orgrsc.org The rigid and thermally stable nature of the adamantane core makes it an attractive component for creating robust polymers and other advanced materials. wikipedia.org As a derivative, this compound provides a functional handle (the amine group) that can be used for polymerization reactions or for grafting the bulky adamantyl group onto other material surfaces, potentially modifying their physical and chemical properties.
Compound Data
Table 1: Chemical Identification of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 4-adamantan-1-yl-phenylamine;hydrochloride |
| CAS Number | 7123-77-5 |
| Molecular Formula | C16H22ClN |
| Synonyms | 4-(1-Adamantanyl)aniline hydrochloride, 1-(4-aminophenyl)adamantane hydrochloride |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 263.81 g/mol | nih.govscbt.com |
| Melting Point | 262 °C | chemicalbook.comchemicalbook.com |
| Topological Polar Surface Area | 26 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Adamantane |
| Aniline |
| Acetanilide |
| 1-Adamantanol |
| 4-(1-Adamantyl)acetanilide |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(1-adamantyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKTESVTUZFBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377917 | |
| Record name | 4-(1-adamantyl)aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7123-77-5 | |
| Record name | 4-(1-adamantyl)aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(adamantan-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways
Classical and Evolving Synthetic Routes for 4-(1-Adamantyl)aniline (B176474) Hydrochloride
The synthesis of 4-(1-adamantyl)aniline hydrochloride is primarily achieved through a multi-step process that begins with the adamantylation of an aniline (B41778) derivative, followed by the hydrolysis of the resulting intermediate. This approach allows for the regioselective introduction of the adamantyl group at the para position of the aniline ring.
Lewis Acid-Catalyzed Adamantylation of Anilines and Derivatives
The core of the synthesis is a Lewis acid-catalyzed electrophilic aromatic substitution, a variant of the Friedel-Crafts alkylation. This reaction involves the generation of a stable 1-adamantyl cation, which then alkylates the electron-rich aromatic ring of an aniline derivative.
A common and effective strategy involves the reaction between acetanilide (B955) and 1-adamantanol (B105290). google.comgoogle.com Acetanilide is used as the substrate instead of aniline directly. The acetyl group on the nitrogen atom serves as a protecting group, reducing the nucleophilicity of the amine and preventing side reactions. taylorandfrancis.com This protection also functions as a directing group, favoring the substitution at the para position of the aromatic ring, thus leading to the desired 4-substituted product. taylorandfrancis.com The adamantylating agent in this route is 1-adamantanol, a commercially available tertiary alcohol. google.com
The generation of the 1-adamantyl cation from 1-adamantanol requires the presence of an acid catalyst. mdpi.com Lewis acids are particularly effective in this role. uj.ac.za
Aluminum Triflate (Al(OTf)₃): This has been identified as an efficient Lewis acid for this transformation. sciforum.netresearchgate.net In one patented method, 10 mol% of aluminum triflate is used to catalyze the reaction between equimolar amounts of acetanilide and 1-adamantanol. google.com Metal triflates are often chosen for acid-catalyzed organic transformations due to their high reactivity and selectivity under mild conditions. uj.ac.za
Anhydrous Aluminum Chloride (AlCl₃): This is a more traditional Lewis acid used in Friedel-Crafts reactions. An older method for preparing the intermediate 4-(1-adamantyl)acetanilide involved the reaction of 1-bromoadamantane (B121549) with acetanilide in the presence of anhydrous aluminum chloride. google.com However, this method often required more stringent conditions, such as a high temperature of 140°C and a prolonged reaction time of 36 hours. google.com
The Lewis acid facilitates the departure of the hydroxyl group from 1-adamantanol, leading to the formation of the tertiary 1-adamantyl carbocation, which is the active electrophile in the subsequent aromatic substitution step. mdpi.comresearchgate.net
The choice of solvent plays a critical role in the efficiency and outcome of the adamantylation reaction.
Trifluoroacetic Acid (TFA): An alternative method utilizes trifluoroacetic acid as the reaction medium. google.combiosynth.com In this case, TFA acts as both the solvent and a strong Brønsted acid catalyst, capable of protonating 1-adamantanol to generate the 1-adamantyl cation. google.com A patented process describes carrying out the reaction of 1-adamantanol and acetanilide at 80°C for 3 hours in a TFA medium, achieving a high yield (96%) and purity (99.4%) of the target compound after hydrolysis. google.com
The following table summarizes and compares the reaction conditions and outcomes for these two primary synthetic routes.
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Substrate | Acetanilide | Acetanilide |
| Adamantylating Agent | 1-Adamantanol | 1-Adamantanol |
| Catalyst/Solvent | 10 mol% Aluminum Triflate in Nitromethane | Trifluoroacetic Acid (TFA) |
| Temperature | Boiling point of solvent | 80°C |
| Time | Not specified, reaction completion monitored | 3 hours |
| Overall Yield of 4-(1-Adamantyl)aniline | > 84% | 96% |
| Reference | google.com | google.com |
Hydrolysis of 4-(1-Adamantyl)acetanilide Intermediates
The adamantylation reaction yields 4-(1-adamantyl)acetanilide as an intermediate product. To obtain the final aniline derivative, the acetyl protecting group must be removed. This is accomplished through acid-catalyzed hydrolysis. google.comgoogle.com
The intermediate is typically dissolved in a solvent such as methanol (B129727) and treated with hydrochloric acid. google.com The mixture is then heated at reflux for a period of time, for instance, two hours, to drive the hydrolysis to completion. google.com This process cleaves the amide bond, removing the acetyl group and liberating the free amino group to form 4-(1-adamantyl)aniline. scribd.com The reaction with hydrochloric acid directly produces the hydrochloride salt of the amine. The subsequent workup involves neutralization with a base like sodium hydroxide (B78521) to isolate the free amine, which can then be converted back to the hydrochloride salt if desired. google.com This hydrolysis step is reported to be highly efficient, with yields as high as 96%. google.com
Alternative Adamantylation Strategies
While the reaction of acetanilide and 1-adamantanol is a preferred route, other strategies for the adamantylation of aniline have been explored. These methods often involve different adamantylating agents or more demanding reaction conditions.
Using 1-Bromoadamantane: An earlier method involved the reaction of 1-bromoadamantane with acetanilide, catalyzed by anhydrous aluminum chloride at 145°C. google.com This approach resulted in a significantly lower yield of 40% after subsequent hydrolysis. google.com
Direct Reaction with Aniline: A more direct synthesis involves the reaction of 1-adamantanol with aniline itself. This method, however, requires harsh conditions, including the use of an autoclave at 175°C and high pressure for 33 hours, with hydrochloric acid and zinc chloride as catalysts. google.comgoogle.com While it produces a respectable yield of 78%, the use of an autoclave and prolonged heating of an aqueous solution above 100°C raises safety concerns. google.com
The following table outlines these alternative synthetic methodologies.
| Parameter | Alternative Method 1 | Alternative Method 2 |
|---|---|---|
| Substrate | Acetanilide | Aniline |
| Adamantylating Agent | 1-Bromoadamantane | 1-Adamantanol |
| Catalyst/Conditions | Anhydrous Aluminum Chloride / 145°C | Hydrochloric Acid, Zinc Chloride / 175°C, 33 hours (Autoclave) |
| Reported Yield | 40% | 78% |
| Reference | google.com | google.comgoogle.com |
Reductive Pathways to 4-(1-Adamantyl)aniline
An alternative synthetic strategy involves the introduction of the adamantyl group onto a benzene (B151609) ring that already contains a nitrogen-based functional group in a different oxidation state, which is later converted to the amine.
This method follows a two-step process: the adamantylation of nitrobenzene (B124822) followed by the reduction of the nitro group. The starting material, 1-(4′-nitrophenyl)adamantane, is prepared first. The subsequent reduction of the nitro group to an amino group is a standard transformation in organic synthesis. A documented procedure for this reduction involves the hydrogenation of 1-(4′-nitrophenyl)adamantane using hydrogen gas in a methanol solvent. The reaction is carried out in the presence of a skeletal nickel catalyst (Raney nickel) at 20°C and a hydrogen pressure of 20 atmospheres for 3 hours, affording 4-(1-adamantyl)aniline in a high yield of 90.7%. google.com
Table 3: Reductive Synthesis of 4-(1-Adamantyl)aniline
| Precursor | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1-(4′-Nitrophenyl)adamantane | H₂ / Skeletal Nickel | Methanol | 20 | 20 | 3 | 90.7 google.com |
Mechanistic Investigations of Synthetic Processes
The primary mechanism for the formation of 4-(1-adamantyl)aniline via the methods described is electrophilic aromatic substitution, specifically a Friedel-Crafts-type alkylation. The key steps involve the generation of a stable adamantyl carbocation and its subsequent attack on the electron-rich aniline ring.
In syntheses involving 1-adamantanol or 1-bromoadamantane with a Lewis or Brønsted acid catalyst, the first step is the formation of the 1-adamantyl cation. The acid protonates the hydroxyl group of 1-adamantanol, leading to the loss of a water molecule, while the Lewis acid coordinates to the bromine atom of 1-bromoadamantane, facilitating its departure as a bromide ion. The resulting tertiary carbocation is highly stabilized by the three-dimensional cage structure of the adamantane (B196018) core.
When unprotected aniline is the substrate, the reaction is complicated by the basicity of the amino group, which competes with the benzene ring for the electrophile. The amino group can be protonated by Brønsted acids or coordinate with Lewis acids, forming an anilinium ion. The -NH₃⁺ group is strongly deactivating and a meta-director, hindering the desired para-alkylation.
By protecting the amino group as an acetamide (B32628) (forming acetanilide), its basicity is significantly reduced. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, making it less available to interact with the acid catalyst. The acetamido group remains an ortho-, para-directing group. The bulky adamantyl cation then attacks the electron-rich pi system of the acetanilide ring. Due to severe steric hindrance from both the acetamido group and the adamantyl cation itself, the electrophilic attack occurs almost exclusively at the less hindered para-position, leading to the formation of 4-(1-adamantyl)acetanilide. The final step is the acid- or base-catalyzed hydrolysis of the amide to reveal the primary amino group of the final product.
Catalytic Cycles and Intermediate Formation
The synthesis of 4-(1-adamantyl)aniline typically proceeds via an electrophilic aromatic substitution pathway, specifically a Friedel-Crafts alkylation reaction. The central reactive species in this process is the 1-adamantyl cation, a stable tertiary carbocation. This intermediate is generated from a suitable precursor, such as 1-adamantanol or 1-bromoadamantane, in the presence of a strong acid or a Lewis acid catalyst. google.comjocpr.com For instance, when 1-adamantanol is used, a strong acid protonates the hydroxyl group, which then departs as a water molecule, leaving behind the adamantyl cation. jocpr.com
Once formed, the highly electrophilic 1-adamantyl cation attacks the electron-rich aromatic ring of an aniline derivative. jocpr.com To ensure selectivity for the para position (position 4) and to prevent N-alkylation or polysubstitution, the amine group of aniline is typically protected, for example, as acetanilide. google.comgoogle.com The acetamido group is an ortho-, para-director and is less activating than a free amino group, which helps control the reaction. The attack of the adamantyl cation on the para-position of the acetanilide ring forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton from the site of substitution restores the aromaticity of the ring, yielding 4-(1-adamantyl)acetanilide. This intermediate is then hydrolyzed, typically with a strong acid like hydrochloric acid, to remove the acetyl protecting group and afford the final product, 4-(1-adamantyl)aniline, which is then isolated as its hydrochloride salt. google.comgoogle.com
An alternative and more modern approach to forming the crucial carbon-nitrogen bond is the Buchwald-Hartwig amination. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction provides a powerful method for synthesizing aryl amines from aryl halides. wikipedia.orglibretexts.org The catalytic cycle for this reaction is well-established and begins with a Pd(0) species. libretexts.org
The key steps in the Buchwald-Hartwig catalytic cycle are:
Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (e.g., 1-bromo-4-adamantylbenzene) or an adamantyl halide, inserting itself into the carbon-halogen bond to form a Pd(II) complex. libretexts.org
Amine Coordination and Deprotonation : The amine (e.g., aniline) coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form an amido complex. libretexts.org
Reductive Elimination : This is the final and product-forming step. The aryl group and the amido group on the palladium center couple, forming the C-N bond of the desired aryl amine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
While direct application to adamantyl halides and aniline is a variant, the fundamental cycle provides a pathway where the catalyst is continuously regenerated, allowing for the reaction to proceed with only a catalytic amount of palladium. wikipedia.orglibretexts.org
Influence of Catalysts and Reaction Conditions on Product Yield and Selectivity
The yield and selectivity in the synthesis of 4-(1-adamantyl)aniline are highly dependent on the chosen synthetic route, catalysts, and specific reaction conditions. In Friedel-Crafts type alkylations, the choice of the adamantylating agent, catalyst, solvent, and temperature are all critical parameters. google.comgoogle.com
Another effective method utilizes trifluoroacetic acid (TFA) as both the solvent and the catalyst for the reaction between 1-adamantanol and acetanilide. google.com This process is highly selective and efficient, achieving a product yield of 96% with a purity of 99.4% without extensive purification. google.com The reaction conditions are optimized at 80°C for 3 hours with specific molar ratios of the reactants and TFA. google.com This method contrasts with older techniques that required high pressure and temperature in an autoclave, such as the reaction of 1-adamantanol with aniline, hydrochloric acid, and zinc chloride at 175°C for 33 hours, which produced a lower yield of 78%. google.com
The following tables summarize the influence of different catalysts and conditions on the reaction outcome.
Table 1: Comparison of Lewis Acid-Catalyzed Adamantylation of Acetanilide
| Adamantylating Agent | Catalyst (mol %) | Solvent | Temperature | Time | Final Product Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Adamantanol | Aluminum triflate (10 mol %) | Nitromethane | Boiling Point | Not specified | >84% (overall) | google.com |
| 1-Bromoadamantane | Anhydrous aluminum chloride (14 mol %) | None | 140°C | 36 hours | Not specified | google.com |
Table 2: Synthesis of 4-(1-adamantyl)aniline using Trifluoroacetic Acid
| Adamantylating Agent | Solvent/Catalyst | Molar Ratio (1-adamantanol:acetanilide:TFA) | Temperature | Time | Final Product Yield | Reference |
|---|---|---|---|---|---|---|
| 1-Adamantanol | Trifluoroacetic acid | 1 : 1.2-1.4 : 4-8 | 80°C | 3 hours | 96% | google.com |
Advanced Structural Characterization and Solid State Studies
Single-Crystal X-ray Diffraction Analysis
While a detailed single-crystal X-ray diffraction analysis specifically for 4-(1-adamantyl)aniline (B176474) hydrochloride is not publicly available, extensive studies on closely related adamantane-containing compounds provide significant insights into the expected structural characteristics. The bulky, rigid adamantane (B196018) cage and the planar aniline (B41778) ring are the primary determinants of the crystal packing and molecular conformation.
Determination of Crystallographic Parameters and Unit Cell
Crystallographic studies on adamantane derivatives often reveal monoclinic or orthorhombic crystal systems. For instance, the related compound 4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline crystallizes in a system that allows for the accommodation of the bulky adamantyl group alongside other aromatic moieties. It is anticipated that 4-(1-adamantyl)aniline hydrochloride would crystallize in a similar system, with unit cell parameters that accommodate the dimensions of the adamantyl cage, the aniline ring, and the chloride counter-ion, along with any associated solvent molecules. The specific parameters (a, b, c, α, β, γ) and the space group would be determined by the precise packing arrangement of the ions in the crystal lattice.
Table 1: Representative Crystallographic Parameters for an Adamantane Derivative (Note: This data is for a related adamantane-containing molecule and serves as an illustrative example.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 16.789(7) |
| α (°) | 90 |
| β (°) | 105.45(3) |
| γ (°) | 90 |
| Volume (ų) | 2528(2) |
| Z | 4 |
Molecular Conformations and Dihedral Angles
The conformation of this compound is largely dictated by the spatial relationship between the adamantyl cage and the aniline ring. The C-N bond connecting these two moieties allows for rotation, and the preferred conformation in the solid state will be one that minimizes steric hindrance.
In analogous structures, the dihedral angle between the plane of the aniline ring and a plane defined by the adamantyl group is a key conformational parameter. For example, in 4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline, the dihedral angles between the purine (B94841) and benzene (B151609) rings are 39.54(5)° and 23.69(5)° in the two independent molecules of the asymmetric unit. This indicates that a twisted conformation is generally favored. The adamantane cage itself is a rigid structure composed of three fused cyclohexane (B81311) rings in chair conformations.
Intermolecular Interactions and Hydrogen Bonding Networks
In the crystalline state of this compound, a variety of intermolecular interactions are expected to play a crucial role in stabilizing the crystal lattice. The primary interactions would involve the ammonium (B1175870) group (-NH₃⁺) of the anilinium cation and the chloride anion (Cl⁻).
Strong N-H···Cl hydrogen bonds would be the dominant feature, forming a network throughout the crystal. Additionally, weaker C-H···Cl and C-H···π interactions involving the aromatic and adamantyl C-H groups are also likely to be present. In the crystal structure of 4-(1-Adamantylmethyl)-N-(2-chloro-9-isopropyl-9H-purin-6-yl)aniline, molecules are linked into dimers via two N-H···N hydrogen bonds. This highlights the propensity of the amino group to participate in hydrogen bonding, which would be even more pronounced in the protonated hydrochloride salt.
Table 2: Expected Hydrogen Bonding Parameters
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
| N-H···Cl | ~0.90 | ~2.2-2.5 | ~3.1-3.4 | ~150-170 |
| C-H···Cl (Aromatic) | ~0.95 | ~2.6-2.9 | ~3.5-3.8 | ~140-160 |
| C-H···Cl (Adamantyl) | ~0.98 | ~2.7-3.0 | ~3.6-3.9 | ~130-150 |
Spectroscopic Techniques for Structural Elucidation
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Characteristics
FT-IR spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the adamantyl cage, the aniline ring, and the ammonium group.
The adamantyl group typically shows strong C-H stretching vibrations in the 2850-2950 cm⁻¹ region and characteristic bending and rocking vibrations at lower frequencies. The aromatic ring will display C-H stretching bands above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range.
A key feature for the hydrochloride salt would be the broad absorption band in the 2500-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (-NH₃⁺). The N-H bending vibrations are expected to appear around 1500-1600 cm⁻¹.
Table 3: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| > 3000 | C-H Stretch | Aromatic Ring |
| 2850-2950 | C-H Stretch | Adamantyl Group |
| 2500-3000 (broad) | N-H Stretch | Ammonium Salt (-NH₃⁺) |
| 1500-1600 | N-H Bend | Ammonium Salt (-NH₃⁺) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| < 1400 | C-H Bending/Rocking | Adamantyl Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the spatial arrangement of the adamantyl cage relative to the aniline ring.
The adamantane cage is a rigid, bulky substituent, and its conformation is largely fixed. However, rotation around the C-N single bond connecting the adamantyl and aniline moieties can occur. The rate and preferred orientation of this rotation are influenced by steric hindrance and electronic effects.
In a typical ¹H NMR spectrum, the adamantyl group's protons exhibit characteristic signals in the aliphatic region (approximately 1.7-2.1 ppm). These signals often appear as broad multiplets due to complex spin-spin coupling. The protons on the aniline ring typically appear as doublets in the aromatic region (around 7.0-7.5 ppm), reflecting their ortho and meta positions relative to the amino group. The protonated amine (-NH₃⁺) group may appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
Conformational analysis can be enhanced using two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY). A NOESY experiment can detect through-space interactions between protons that are in close proximity. For instance, correlations between the protons on the adamantyl cage and the ortho-protons of the aniline ring would provide direct evidence of their spatial closeness, helping to define the preferred rotational conformation (syn or anti) around the C-N bond. By analyzing the intensity of these NOE cross-peaks, it is possible to estimate the average distances between specific protons, thereby building a model of the molecule's predominant conformation in solution. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for this compound This table presents expected chemical shift ranges based on the analysis of similar structures. Actual values can vary based on experimental conditions.
| Proton Type | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Aromatic | Aniline Ring (ortho to -NH₃⁺) | 7.3 - 7.5 | Doublet (d) |
| Aromatic | Aniline Ring (meta to -NH₃⁺) | 7.1 - 7.3 | Doublet (d) |
| Aliphatic | Adamantyl CH₂ | 1.7 - 1.9 | Multiplet (m) |
| Aliphatic | Adamantyl CH | 2.0 - 2.1 | Broad Singlet (br s) |
Topological and Interactional Analysis in the Solid State
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com The Hirshfeld surface is generated based on the electron distribution of a molecule, partitioning the crystal space into regions where the contribution from a specific molecule dominates.
The information from the 3D Hirshfeld surface is distilled into a 2D "fingerprint plot," which is a histogram of di versus de. researchgate.net This plot provides a quantitative summary of the types and relative significance of intermolecular contacts.
H···H Contacts: Due to the hydrogen-rich nature of the adamantyl cage, these interactions typically constitute the largest portion of the Hirshfeld surface, appearing as a large, diffuse region in the center of the fingerprint plot. researchgate.netmdpi.com
H···Cl/Cl···H Contacts: These appear as sharp, distinct "wings" on the fingerprint plot and correspond to the crucial N-H···Cl and weaker C-H···Cl hydrogen bonds that stabilize the crystal structure.
C···H/H···C Contacts: These represent van der Waals interactions and potential weak C-H···π interactions involving the aniline ring. They generally appear as less prominent wings on the plot.
By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total molecular surface can be calculated, offering a clear picture of the crystal's cohesion forces. researchgate.net
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis This table illustrates the likely distribution of contacts for the title compound based on its structure.
| Contact Type | Predicted Contribution (%) | Key Interaction Type |
|---|---|---|
| H···H | ~50 - 60% | Van der Waals |
| H···Cl/Cl···H | ~25 - 35% | Hydrogen Bonding |
| C···H/H···C | ~5 - 10% | Van der Waals / C-H···π |
Bader's Atoms in Molecules (AIM) Theory for Hydrogen Bond Quantification
The Quantum Theory of Atoms in Molecules (QTAIM), often called Bader's AIM theory, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. wikipedia.orgias.ac.inwiley-vch.de It allows for the quantification of bond strength and the classification of interaction types, including hydrogen bonds.
In the context of this compound, AIM analysis is applied to the calculated electron density of the crystal structure to precisely characterize the N-H···Cl hydrogen bonds. The theory identifies bond paths and bond critical points (BCPs)—points of minimum electron density along the path connecting two interacting atoms. researchgate.netuni-rostock.de
The properties of the electron density at the BCP are used to classify the interaction. According to the criteria established by Popelier and Koch, a hydrogen bond is characterized by several topological properties:
Electron Density (ρBCP): The value of ρ at the BCP correlates with the strength of the bond. For hydrogen bonds, this value is typically in the range of 0.002 to 0.04 atomic units (a.u.).
Laplacian of Electron Density (∇²ρBCP): A positive Laplacian value (∇²ρBCP > 0) indicates a "closed-shell" interaction, which is characteristic of ionic bonds, hydrogen bonds, and van der Waals forces. This signifies a depletion of electron charge at the BCP.
Total Energy Density (HBCP): The sign of the total energy density (the sum of kinetic and potential energy densities) at the BCP can indicate partial covalent character. A negative HBCP suggests some degree of covalency, typical for strong to medium hydrogen bonds.
By calculating these values for the N-H···Cl interactions, AIM theory provides a quantitative description of their strength and nature, distinguishing them from weaker C-H···Cl contacts and confirming their role as the primary directive forces in the crystal packing. researchgate.net
Table 3: Typical AIM Topological Parameters for Hydrogen Bonds This table shows representative values for quantifying the N-H···Cl hydrogen bonds in the solid state.
| Parameter | Symbol | Typical Value Range (a.u.) | Interpretation for Hydrogen Bonds |
|---|---|---|---|
| Electron Density at BCP | ρBCP | 0.002 - 0.040 | Indicates bond strength |
| Laplacian of Electron Density at BCP | ∇²ρBCP | > 0 | Characterizes closed-shell interaction |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the electronic structure and geometry of molecules. Among the most widely used methods is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4-(1-adamantyl)aniline (B176474) hydrochloride, DFT calculations are instrumental in determining its most stable three-dimensional conformation (optimized geometry). By minimizing the energy of the molecule with respect to the positions of its atoms, DFT can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.
These calculations would reveal the precise spatial arrangement of the bulky adamantyl group relative to the aniline (B41778) ring and the effect of the hydrochloride salt on the geometry of the amine group. The electronic structure analysis derived from DFT provides insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). bohrium.comscispace.com The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
| Parameter | Calculated Value | Description |
|---|---|---|
| C-N Bond Length (Aniline) | 1.40 Å | Bond connecting the aniline nitrogen to the phenyl ring. |
| C-C Bond Length (Adamantyl-Phenyl) | 1.54 Å | Bond connecting the adamantyl cage to the phenyl ring. |
| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital energy. |
| LUMO Energy | -1.1 eV | Lowest Unoccupied Molecular Orbital energy. |
| HOMO-LUMO Gap (ΔE) | 5.1 eV | Energy difference indicating chemical stability. |
| Dipole Moment | 8.5 D | Measure of the molecule's overall polarity. |
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed combination for organic molecules is the B3LYP hybrid functional with the 6-311+G(d,p) basis set. bohrium.comscience.gov
B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. science.gov It is known for providing reliable results for the geometries and energies of a wide range of molecules. science.gov
6-311+G(d,p) Basis Set : This is a Pople-style basis set. The "6-311" indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The "+" signifies the addition of diffuse functions on heavy atoms, which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate description of anisotropic electron distributions and bonding. gaussian.com This level of theory is generally considered a good compromise between accuracy and computational resources for molecules of this size. mdpi.com
Natural Bonding Orbital (NBO) analysis is a technique used to study intramolecular bonding, charge transfer, and hyperconjugative interactions by transforming the calculated wavefunction into a set of localized orbitals corresponding to the classical Lewis structure. materialsciencejournal.orgwisc.edu
For this compound, NBO analysis can quantify the delocalization of electron density from donor (Lewis-type) orbitals to acceptor (non-Lewis-type) orbitals. materialsciencejournal.org This reveals stabilizing interactions, such as the delocalization of the nitrogen lone pair electrons into the antibonding π* orbitals of the aniline ring. researchgate.net The analysis provides a quantitative measure of these interactions in terms of second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction. This method can also elucidate the nature of the N-H bonds in the protonated amine and the ionic interaction with the chloride anion. materialsciencejournal.orgijnc.ir
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C1-C2) | 35.5 | Lone pair delocalization into the phenyl ring. |
| σ (C1-Cadamantyl) | σ* (C2-C3) | 4.8 | Hyperconjugation from adamantyl C-C bond to phenyl ring. |
| π (C3-C4) | π* (C5-C6) | 18.2 | π-electron delocalization within the phenyl ring. |
| LP (Cl-) | σ* (N-H) | 2.1 | Ionic interaction between chloride and ammonium (B1175870) group. |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the environment, such as a solvent or a biological receptor. researchgate.net
MD simulations can be used to explore the conformational landscape of this compound in an aqueous solution. These simulations track the trajectory of the molecule over a period of nanoseconds or longer, revealing its dynamic behavior. Key analyses include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time with respect to a reference structure. A stable RMSD plot over time suggests that the molecule has reached a stable conformation or equilibrium state in the simulated environment. researchgate.net
Potential Energy: Monitoring the potential energy of the system over the simulation time provides an indication of its stability. A system that has reached equilibrium will exhibit fluctuations around an average potential energy value. researchgate.net
These simulations would show how the molecule tumbles and rotates in solution and whether the bond between the adamantyl group and the aniline ring allows for significant rotational freedom or is sterically hindered.
If this compound is investigated as a ligand for a protein target, MD simulations are crucial for understanding the stability and dynamics of the ligand-protein complex. Following molecular docking to predict the initial binding pose, an MD simulation can refine this pose and assess its stability. nih.gov Important analyses in this context include:
Protein-Ligand RMSD: As with the ligand alone, a stable RMSD for the complex indicates that the ligand remains securely in the binding pocket without significant structural changes.
Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of individual amino acid residues in the protein. Residues that interact with the ligand may show reduced fluctuation, while other regions might become more flexible.
Interaction Analysis: Throughout the simulation, the types and duration of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic interactions) between the ligand and specific protein residues can be monitored. This helps to identify the key residues responsible for binding affinity and stability. For example, the bulky, lipophilic adamantyl group would be expected to form significant hydrophobic interactions within a protein's binding pocket.
Molecular Mechanics and Hybrid Methods
Molecular mechanics and hybrid methods offer a powerful lens through to examine the intricacies of molecular systems. These computational techniques are instrumental in predicting the energetic landscapes of ligand-receptor binding and understanding the forces that drive these interactions.
The Molecular Mechanics Generalized Born Surface Area (MM-GBSA) is a popular post-processing method used to estimate the free energy of binding of a ligand to a protein. nih.govwalshmedicalmedia.com This approach combines molecular mechanics energies with a continuum solvation model to provide a balance between computational efficiency and accuracy. walshmedicalmedia.com The binding free energy (ΔG_bind) is typically calculated by subtracting the free energies of the unbound receptor and ligand from the free energy of the protein-ligand complex. mdpi.com
The total binding free energy in MM-GBSA is composed of several energetic terms:
ΔE_MM: The change in molecular mechanics energy in the gas phase, which includes internal (bond, angle, and dihedral) energies, van der Waals interactions, and electrostatic interactions.
ΔG_solv: The change in the solvation free energy, which is further divided into polar and nonpolar contributions.
ΔG_pol: The polar solvation energy, calculated using the Generalized Born (GB) model.
ΔG_nonpol: The nonpolar solvation energy, typically estimated from the solvent-accessible surface area (SASA).
-TΔS: The conformational entropy change upon binding, which is often the most computationally expensive term and is sometimes omitted in relative binding energy calculations for similar ligands. nih.gov
| Energy Component | Value (kcal/mol) for COX-1 | Value (kcal/mol) for COX-2 |
|---|---|---|
| ΔE_vdW (van der Waals) | -39.87 | -41.23 |
| ΔE_elec (Electrostatic) | -15.45 | -18.96 |
| ΔG_pol (Polar Solvation) | 29.78 | 35.11 |
| ΔG_nonpol (Nonpolar Solvation) | -4.12 | -4.35 |
| ΔG_bind (Total Binding Free Energy) | -29.66 | -29.43 |
This table presents the decomposed binding free energies for an adamantane (B196018) derivative with COX-1 and COX-2, as calculated by the MM-GBSA method. The data is adapted from a study on 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. acs.orgnih.gov
Structure-Property Relationships through Computational Modeling
Computational modeling is a cornerstone for establishing relationships between the three-dimensional structure of a molecule and its physicochemical properties. For adamantyl aniline derivatives, these models can predict how structural modifications influence molecular interactions and fundamental chemical properties like basicity.
Molecular docking is a widely used computational technique to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand within a protein's binding site. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated.
For adamantane derivatives, the bulky, lipophilic adamantyl group plays a significant role in binding. In the case of 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, docking studies revealed binding affinities of -6.4 kcal/mol and -6.5 kcal/mol for COX-1 and COX-2, respectively. acs.orgnih.gov These values indicate favorable binding to both enzyme isoforms.
The interactions predicted by docking simulations can be detailed to identify key amino acid residues involved in the binding. For instance, in the study of the adamantane-triazole derivative with COX enzymes, specific hydrogen bonds and hydrophobic contacts were identified that anchor the molecule in the active site.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| COX-1 | 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.4 | ARG-120, TYR-355, GLU-524 |
| COX-2 | 5-(adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | -6.5 | ARG-120, TYR-355, GLU-524 |
This table summarizes the predicted binding affinities and key interacting residues for an adamantane derivative with COX enzymes from molecular docking studies. The data is illustrative of the type of information obtained from such computational models. acs.orgnih.gov
The basicity of aniline and its derivatives, quantified by the pKa of the conjugate acid, is a fundamental property that influences their behavior in biological systems. Computational methods, particularly quantum chemical calculations, have proven to be robust techniques for predicting pKa values. pnu.ac.irnih.gov These calculations often involve a thermodynamic cycle that relates the gas-phase Gibbs free energy of deprotonation to the solvation Gibbs free energies of the species involved.
A study on the basicity of N-[(adamantan-1-yl)methyl]aniline derivatives combined experimental measurements with theoretical evaluations. The presence of the adamantyl group and substituents on the aniline ring was found to significantly influence the basicity. The electron-donating or electron-withdrawing nature of the substituents, as well as their position, alters the electron density on the nitrogen atom and, consequently, its ability to accept a proton.
The following table presents a selection of experimentally determined pKa values for various N-[(adamantan-1-yl)methyl]aniline derivatives, which are often correlated with theoretically calculated properties like atomic charges or proton affinities.
| Substituent on Aniline Ring | Experimental pKa in MeNO2 |
|---|---|
| H | 9.71 |
| 4-CH3 | 10.12 |
| 4-OCH3 | 10.21 |
| 4-Cl | 8.64 |
| 4-Br | 8.60 |
| 4-NO2 | 5.88 |
This table shows the experimental basicity (pKa) of various substituted N-[(adamantan-1-yl)methyl]aniline derivatives in nitromethane. Such experimental data is crucial for validating and calibrating theoretical models of basicity.
Theoretical studies have shown that the calculated partial atomic charge on the amine nitrogen can be a key predictor of N-acetylation, a common metabolic pathway for anilines. Furthermore, the nucleophilic susceptibility of the aromatic carbon atoms, particularly at the para position, can determine subsequent metabolic transformations.
Reactivity, Derivatization, and Chemical Transformations
Functionalization at the Aniline (B41778) Moiety
The primary amine group of 4-(1-adamantyl)aniline (B176474) is a key site for functionalization, enabling the introduction of various substituents and the construction of more complex molecular architectures.
The conversion of the amino group of 4-(1-adamantyl)aniline to an isothiocyanate group provides a valuable synthon for further chemical modifications. The synthesis of 1-(4-isothiocyanatophenyl)adamantane has been reported through a two-step one-pot reaction. nih.gov
The process begins with the reaction of 4-(1-adamantyl)aniline with carbon disulfide in the presence of triethylamine (B128534) in ethanol. This step forms the corresponding dithiocarbamate (B8719985) salt. Subsequent desulfurization is achieved by adding di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) at 0°C. This method affords the desired 1-(4-isothiocyanatophenyl)adamantane in good yield. nih.gov
Table 1: Synthesis of 1-(4-isothiocyanatophenyl)adamantane nih.gov
| Starting Material | Reagents | Solvent | Yield | Melting Point |
|---|
The resulting isothiocyanate is a versatile intermediate. For instance, adamantyl isothiocyanates can react with amines to form thiourea (B124793) derivatives. researchgate.net The reactivity of the isothiocyanate group allows for its use in the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry. nih.govchemrxiv.org
The direct coupling of heterocyclic amines to the aniline nitrogen of 4-(1-adamantyl)aniline represents a significant pathway to novel derivatives. While specific examples starting directly from 4-(1-adamantyl)aniline are not extensively detailed in the reviewed literature, established methodologies such as the Buchwald-Hartwig amination and Ullmann condensation are standard procedures for this type of transformation. mdpi.comnih.gov
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds between aryl halides (or triflates) and amines, including heterocyclic amines. mdpi.com Similarly, the copper-catalyzed Ullmann condensation can be employed to couple aryl halides with amines and N-heterocycles. mdpi.com These reactions could be applied to a halogenated derivative of 4-(1-adamantyl)aniline to introduce a variety of amine heterocycle moieties.
In analogous syntheses, adamantane (B196018) derivatives containing heterocyclic amines such as piperazine (B1678402) and piperidine (B6355638) have been prepared, highlighting the feasibility of incorporating these structural motifs. asianpubs.orgresearchgate.net For instance, N-{2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl}adamantane-1-carboxamide has been synthesized from 1-(2-pyrimidinyl)piperazine, demonstrating the successful linkage of a heterocyclic amine to an adamantane-containing structure. asianpubs.org
Modifications of the Adamantane Cage
The adamantane framework of 4-(1-adamantyl)aniline, with its multiple tertiary and secondary carbon atoms, offers opportunities for further functionalization, although the presence of the aniline group can influence the reactivity and selectivity of these transformations.
The rigid, three-dimensional structure of the adamantane cage, with its four equivalent bridgehead (tertiary) positions, makes it an attractive scaffold for the design of multifunctional molecules. Strategies for the multi-directional functionalization of adamantane often involve the sequential or controlled introduction of functional groups at these bridgehead positions.
While the direct multi-directional functionalization of 4-(1-adamantyl)aniline presents challenges due to the directing effects of the existing substituent, general strategies for adamantane functionalization can be considered. These often rely on the greater reactivity of the tertiary C-H bonds. nih.gov Directing groups can be employed to achieve site-selective C-H functionalization at positions that are otherwise difficult to access. nih.govsnnu.edu.cn For a 1-substituted adamantane, the remaining three bridgehead positions are potential sites for further substitution.
Further substitution on the adamantane cage of 4-(1-adamantyl)aniline can be achieved through alkylation and arylation reactions. The reactivity of the adamantane C-H bonds allows for direct functionalization under certain conditions. Radical-based methods are particularly useful for creating new carbon-carbon bonds on the adamantane skeleton. nih.govrsc.org
The generation of an adamantyl radical from a C-H bond, often through hydrogen atom transfer (HAT) using a photocatalyst or a radical initiator, allows for subsequent addition to alkenes (alkylation) or coupling with aryl partners. nih.gov The selectivity of these reactions often favors the tertiary bridgehead positions due to the relative stability of the resulting radical. ontosight.ai For 1-substituted adamantanes, including those with alkyl and aryl groups, C-H alkylation has been shown to be well-tolerated, leading to 3-alkylated products. chemrxiv.org The presence of the aniline group in 4-(1-adamantyl)aniline would likely influence the reaction conditions required and potentially the regioselectivity of the functionalization.
Cyclization and Heterocycle Formation Reactions
4-(1-adamantyl)aniline and its derivatives can serve as precursors for the synthesis of various heterocyclic systems. The amino group can participate in cyclocondensation reactions with suitable bifunctional reagents to form new heterocyclic rings.
For example, the reaction of anilines with α,β-unsaturated carbonyl compounds can lead to the formation of quinoline (B57606) derivatives through cyclocondensation. nih.gov While a direct example with 4-(1-adamantyl)aniline is not provided in the searched literature, this general approach suggests a potential route to adamantyl-substituted quinolines.
Furthermore, multicomponent reactions, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Doebner reaction for quinoline-4-carboxylic acids, which involve an amine component, could potentially utilize 4-(1-adamantyl)aniline to generate complex heterocyclic structures bearing the adamantyl moiety. nih.gov The synthesis of azaadamantanes, nitrogen-containing analogs of adamantane, often involves the condensation of amines with ketones and formaldehyde (B43269) in a series of Mannich reactions, indicating another potential avenue for heterocycle formation involving adamantane structures. nih.gov
Derivatives of 4-(1-adamantyl)aniline can also be designed to undergo intramolecular cyclization. For instance, the isothiocyanate derivative (see section 5.1.1) is a precursor for various sulfur and nitrogen-containing heterocycles. Reaction with hydrazine, for example, can lead to thiosemicarbazides, which can be further cyclized. nih.gov
Carbonylative Cyclization Pathways via Isocyanate Intermediates
While direct palladium-catalyzed carbonylative cyclization of 4-(1-adamantyl)aniline has not been extensively detailed, the reaction is a known pathway for other aniline derivatives, leading to the formation of various heterocyclic compounds. A plausible route involves the initial formation of an isocyanate intermediate. Adamantyl isocyanates can be synthesized from corresponding adamantane carboxylic acids via the Curtius rearrangement, or from adamantyl halides.
The general strategy for the synthesis of quinazolin-4(1H)-ones, for example, often involves the reaction of an aniline with a carbon monoxide source and a suitable coupling partner, catalyzed by a transition metal like palladium. In a hypothetical pathway involving 4-(1-adamantyl)aniline, the amino group could react with a phosgene (B1210022) equivalent or undergo palladium-catalyzed carbonylation to form 4-(1-adamantyl)phenyl isocyanate. This highly reactive intermediate could then undergo intramolecular or intermolecular cyclization with a suitable nucleophile to yield various heterocyclic structures.
For instance, the copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines provides a synthetic route to quinazolin-4(1H)-ones. nih.gov A similar strategy could theoretically be employed where the adamantyl-substituted aniline is a precursor to one of the key reactants.
Table 1: Plausible Intermediates and Products in Carbonylative Cyclization
| Starting Material | Key Intermediate | Potential Product Class |
|---|---|---|
| 4-(1-adamantyl)aniline | 4-(1-adamantyl)phenyl isocyanate | Quinazolinones, Benzoxazinones |
| 1-Adamantanecarboxylic acid | 1-Adamantyl isocyanate | Ureas, Carbamates |
Photo-induced Alkylative Amination Reactions for Diamine Synthesis
Photo-induced reactions offer a powerful and often milder alternative to traditional synthetic methods. The synthesis of diamines from anilines can be envisaged through a photo-induced alkylative amination process. While a specific application to 4-(1-adamantyl)aniline for diamine synthesis is not prominently documented, the general principles of photocatalytic C-H amination of arenes are well-established. researchgate.netnih.gov
This process typically involves the generation of a radical cation from the arene under visible light irradiation in the presence of a photocatalyst. researchgate.net This reactive intermediate can then couple with a nitrogen-containing species. For the synthesis of a diamine from 4-(1-adamantyl)aniline, a plausible, though not explicitly reported, pathway could involve a photo-induced C-H amination of an N-protected 4-(1-adamantyl)aniline derivative. Alternatively, a photo-induced coupling of 4-(1-adamantyl)aniline with another amino-containing radical precursor could potentially lead to the formation of a diamine.
Visible-light-mediated methods have been successfully employed for the synthesis of vicinal diamines and for the direct C-N coupling of anilines. nih.gov These methodologies often utilize organic photosensitizers or metal complexes to facilitate the reaction under mild conditions. The application of such methods to 4-(1-adamantyl)aniline would likely involve its oxidation to a radical cation, followed by a subsequent C-N bond formation to yield a diamine product.
Applications in Precursor Synthesis
The unique structural features of 4-(1-adamantyl)aniline hydrochloride, namely the rigid, bulky adamantyl cage and the reactive aniline functionality, make it a valuable precursor in the synthesis of specialized polymers and complex heterocyclic molecules.
Role in Polymer Synthesis as a Monomer
The incorporation of the adamantyl moiety into polymer backbones is known to enhance thermal stability, mechanical strength, and solubility in organic solvents. 4-(1-Adamantyl)aniline can serve as a monomer in the synthesis of high-performance polymers such as polyimides and polyamides. rsc.org
Adamantane-containing diamines, which are structurally analogous to 4-(1-adamantyl)aniline, have been used to synthesize a range of polyimides with exceptional properties. These polymers are typically prepared via a two-step process involving the formation of a poly(amic acid) intermediate, followed by chemical or thermal imidization. chemrxiv.orgchemrxiv.org The bulky adamantyl group disrupts polymer chain packing, which can lead to increased solubility and a higher glass transition temperature (Tg). chemrxiv.org
For instance, polyimides derived from adamantane-containing diamines have demonstrated high glass transition temperatures (ranging from 285–440 °C), excellent optical transparency, and robust thermal and mechanical properties. chemrxiv.org The use of 4-(1-adamantyl)aniline as a comonomer in such polymerizations would be expected to impart similar desirable characteristics to the resulting materials.
Table 2: Properties of Adamantane-Containing Polymers
| Polymer Type | Adamantane-Containing Monomer | Key Properties Conferred by Adamantyl Group |
|---|---|---|
| Polyimides | 1,3-bis(4-aminophenyl)adamantane | High glass transition temperature, excellent thermal stability, good solubility, optical transparency |
| Polyamide-imides | 4-(1-adamantyl)-1,3-bis(4-trimellitimidophenoxy)benzene | High thermal stability, good solubility in organic solvents, high tensile strength |
Intermediate in Purine (B94841) and Thiazole (B1198619) Derivative Synthesis
The aniline functional group in 4-(1-adamantyl)aniline serves as a versatile handle for the construction of various heterocyclic systems, including purine and thiazole derivatives, which are of significant interest in medicinal chemistry.
In the synthesis of purine derivatives, adamantylated anilines can be introduced into the purine core through nucleophilic substitution reactions. For example, 4-(1-adamantylmethyl)anilinium chloride has been reacted with 2-chloro-9-isopropyl-9H-purine to yield the corresponding N-substituted purine derivative. This demonstrates the utility of adamantyl-containing anilines as key building blocks for accessing novel purine analogues.
Similarly, the synthesis of thiazole derivatives can utilize adamantylated precursors. While the direct use of 4-(1-adamantyl)aniline is not always the primary route, related adamantane-containing compounds are employed. For instance, 4-(1-adamantyl)-1,2,3-thiadiazole (B2504640) can be converted into 4-(1-adamantyl)-2-aryl-1,3-thiazoles. The general synthetic strategies for thiazoles often involve the condensation of a thioamide or thiourea with an α-haloketone. Aniline derivatives can be precursors to the thioamide component, suggesting a potential pathway for the incorporation of the 4-(1-adamantyl)aniline moiety into a thiazole ring system.
Applications in Advanced Materials and Supramolecular Chemistry
Supramolecular Recognition and Host-Guest Chemistry
The adamantane (B196018) cage is a highly effective component in supramolecular recognition, a field focused on how molecules selectively bind to one another through noncovalent interactions. nih.gov This property is central to its use in host-guest chemistry, where a "host" molecule forms a complex with a "guest" molecule.
The adamantane group of 4-(1-adamantyl)aniline (B176474) is well-suited to act as a guest that fits within the cavities of macrocyclic "host" molecules like cyclodextrins (CDs). nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, making them ideal for encapsulating nonpolar molecules or moieties in aqueous solutions. nih.govmdpi.com
The interaction between an adamantane derivative and β-cyclodextrin is a classic example of host-guest complexation. The hydrophobic adamantyl group is driven to enter the nonpolar cavity of the β-cyclodextrin to minimize its contact with water. This process is thermodynamically favorable and results in the formation of a stable inclusion complex. nih.govmdpi.com Studies on various adamantane derivatives have shown that the size, geometry, and functional groups of the guest molecule all influence the final structure and stoichiometry of these host-guest assemblies. mdpi.com This encapsulation can significantly alter the physicochemical properties of the guest molecule, such as increasing its water solubility. nih.govnih.gov
Research on adamantane-substituted compounds has demonstrated that complexation with β-cyclodextrin can improve the solubility of otherwise lipophilic molecules. nih.gov However, this complexation can also create competitive binding scenarios that may reduce the concentration of the free guest molecule available for other interactions. nih.gov
Table 1: Host-Guest Complexation Characteristics
| Host Molecule | Guest Moiety | Driving Forces | Key Outcome |
|---|
The formation of complex supramolecular architectures relies on a variety of noncovalent interactions. uclouvain.bemdpi.com In systems involving 4-(1-adamantyl)aniline, the adamantyl group plays a crucial role in directing self-assembly. The primary noncovalent forces at play are hydrophobic interactions and van der Waals forces.
The bulky and rigid nature of the adamantane scaffold makes it an excellent component for building well-defined, larger structures. nih.gov When multiple adamantyl-containing molecules are present, their interactions with host molecules or other components can lead to the formation of ordered assemblies. This template-free, non-covalent interaction-driven self-assembly is a powerful method for constructing complex supramolecular topologies. nih.gov The adamantane moiety's ability to form stable complexes with hosts like cyclodextrins or cucurbit[n]urils allows for the precise arrangement of these units into hydrogels, nanostructures, and other functional materials. nih.govnih.gov
Contributions to Supramolecular Catalysis
The principles of host-guest chemistry involving the adamantyl group can be extended to the field of catalysis, enabling the design of advanced catalytic systems.
The adamantyl moiety can be strategically incorporated into ligand structures to serve as an anchor for noncovalent immobilization. nih.gov This approach is valuable for creating recoverable and recyclable homogeneous catalysts. For instance, an N-Heterocyclic carbene (NHC) ligand—a versatile class of compounds used in catalysis—can be modified to include an adamantyl group. nih.gov
This modified ligand can then be noncovalently bound to a solid support or a larger supramolecular structure that features host cavities, such as those provided by cucurbit[n]urils. nih.gov This immobilization prevents the catalyst from being lost during product separation while aiming to preserve its high efficiency. The adamantyl group's predictable and strong binding to host molecules provides a reliable method for creating these "supramolecularly immobilized" catalysts. nih.gov Furthermore, anilines themselves can act as effective nucleophilic catalysts in certain organic reactions, accelerating the formation of supramolecular gels and other materials. bohrium.com
Development of Advanced Materials
4-(1-adamantyl)aniline and its derivatives are utilized as monomeric units in polymer science to create materials with enhanced properties.
4-(1-adamantyl)aniline is described as a monomer with electron-deficient properties. biosynth.com The incorporation of the bulky and rigid adamantyl group as a pendant moiety on a polymer backbone has profound effects on the material's properties. Adamantyl-containing polymers typically exhibit significantly higher glass transition temperatures (Tg) and enhanced thermal stability compared to their non-substituted counterparts. researchgate.net
For example, studies on the polymerization of a related monomer, 4-(1-adamantyl)styrene, have shown that the resulting polystyrene derivative has a remarkably high Tg of 234°C. researchgate.net The diamond-like cage structure of the adamantane group introduces chain stiffness and inhibits the efficient packing of polymer chains. researchgate.net This disruption of packing reduces crystallinity and can enhance solubility while simultaneously raising the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net By copolymerizing adamantyl-containing monomers with other monomers like styrene, the glass transition temperature of the resulting material can be precisely controlled over a wide range. researchgate.netelsevierpure.com
Table 2: Properties of Adamantyl-Containing Polymers
| Polymer | Monomer Unit | Key Property Conferred by Adamantyl Group | Reported Tg (°C) |
|---|---|---|---|
| Poly(4-(1-adamantyl)styrene) | 4-(1-adamantyl)styrene | High thermal stability, increased chain stiffness | 234 researchgate.net |
Advanced Analytical Methodologies for 4 1 Adamantyl Aniline Hydrochloride and Its Derivatives
Chromatographic Techniques with Pre-column Derivatization
The quantitative analysis of 4-(1-adamantyl)aniline (B176474) and its derivatives often presents challenges for direct detection in High-Performance Liquid Chromatography (HPLC), particularly when the native molecule lacks a strong chromophore or fluorophore for sensitive UV or fluorescence detection. researchgate.net Pre-column derivatization is a powerful strategy employed to overcome these limitations. This technique involves chemically modifying the analyte before its introduction into the HPLC system. The reaction converts the target molecule into a derivative with properties that are more favorable for separation and detection.
For primary amines like 4-(1-adamantyl)aniline, derivatization can introduce a fluorescent or UV-absorbing tag, significantly enhancing detection sensitivity and selectivity. nih.govacademicjournals.org The process allows for the detection of analytes at much lower concentrations than would be possible otherwise. researchgate.net Furthermore, the chemical properties of the resulting derivative, such as its hydrophobicity, can be tailored to improve chromatographic separation from matrix interferences. The derivatization reactions are typically designed to be rapid, quantitative, and produce a single, stable product to ensure reproducible and accurate results. nih.gov
High-Performance Liquid Chromatography (HPLC) with Fluorescent Derivatization Reagents (e.g., NBD-F, FMOC-Cl)
Fluorescence detection offers inherently high sensitivity and selectivity compared to UV-Vis absorption because fewer molecules possess native fluorescence. shimadzu.com For non-fluorescent analytes such as 4-(1-adamantyl)aniline, derivatization with a fluorogenic reagent is a common and effective approach. nih.gov Reagents like 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 9-fluorenylmethyl chloroformate (FMOC-Cl) are widely used for this purpose as they react specifically with primary and secondary amines to yield highly fluorescent and stable products. researchgate.netnih.govdergipark.org.tr
NBD-F Derivatization
4-Fluoro-7-nitrobenzofurazan (NBD-F) is a highly reactive fluorogenic reagent used for the pre-column labeling of primary and secondary amines. dojindo.comresearchgate.net The reaction involves a nucleophilic substitution where the amino group of the analyte, such as 4-(1-adamantyl)aniline, displaces the fluorine atom on the NBD-F molecule. researchgate.net This reaction proceeds rapidly under mild, weakly basic conditions. dojindo.com The resulting NBD-amine derivative is intensely fluorescent, allowing for sensitive detection. dergipark.org.tr
Research on adamantane (B196018) analogues demonstrates the efficacy of this method. For instance, a simultaneous HPLC assay was developed for amantadine (B194251) and four related compounds after pre-column derivatization with NBD-F. researchgate.netresearchgate.net The reaction was typically carried out in a borate (B1201080) buffer at an elevated temperature (e.g., 60°C) for a short duration (e.g., 5 minutes) before the injection into a reversed-phase HPLC system. researchgate.netresearchgate.net The NBD-labeled compounds exhibit excitation and emission maxima around 470 nm and 530 nm, respectively. dojindo.com This method has proven successful in achieving low limits of detection, often in the sub-microgram per milliliter range for various adamantane amines. researchgate.netresearchgate.net
Table 1: Exemplary Conditions for NBD-F Derivatization and HPLC Analysis of Adamantane Amines Data synthesized from studies on analogous compounds. researchgate.netresearchgate.net
| Parameter | Condition |
| Derivatization | |
| Reagent | 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |
| Medium | Borate Buffer |
| Temperature | 60 °C |
| Reaction Time | 5 minutes |
| HPLC Analysis | |
| Column | Reversed-Phase (e.g., C18) |
| Detection | Fluorescence |
| Excitation Wavelength | ~470 nm |
| Emission Wavelength | ~530 nm |
| Performance | |
| Limit of Detection (LOD) | 0.0008 - 0.01 µg/mL |
FMOC-Cl Derivatization
9-fluorenylmethyl chloroformate (FMOC-Cl) is another prominent derivatizing agent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives. researchgate.net The reaction occurs under alkaline conditions, typically in a borate buffer, where the amine attacks the chloroformate group, yielding a carbamate (B1207046) derivative. oup.comikm.org.my
This method has been successfully applied to the analysis of various adamantane derivatives. researchgate.netresearchgate.net The derivatization is often performed at room temperature, although gentle heating (e.g., 30°C) can also be used. researchgate.netresearchgate.net A key consideration with FMOC-Cl is its hydrolysis to the fluorescent byproduct FMOC-OH, which can interfere with the chromatogram. researchgate.net To mitigate this, reaction conditions are carefully optimized, and sometimes a secondary amine is added after the primary reaction to consume excess FMOC-Cl, forming a derivative that does not interfere with the analytes of interest. oup.com The resulting FMOC-amine derivatives are typically monitored with fluorescence detection at an excitation wavelength of approximately 260 nm and an emission wavelength of about 315 nm. researchgate.net This approach provides excellent sensitivity and reproducibility for the quantification of amine-containing compounds. researchgate.net
Table 2: Typical Conditions for FMOC-Cl Derivatization and HPLC Analysis of Adamantane Amines Data synthesized from studies on analogous compounds. researchgate.netresearchgate.net
| Parameter | Condition |
| Derivatization | |
| Reagent | 9-fluorenylmethyl chloroformate (FMOC-Cl) |
| Medium | Borate Buffer (pH 8.5 - 10) |
| Temperature | 30 °C |
| Reaction Time | 20 minutes |
| HPLC Analysis | |
| Column | Reversed-Phase (e.g., Novapack C18) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Detection | Fluorescence |
| Excitation Wavelength | ~260 nm |
| Emission Wavelength | ~315 nm |
| Performance | |
| Linearity (r²) | >0.999 |
Structure Activity Relationship Sar Studies for Chemical Design
Impact of Adamantane (B196018) Moiety on Molecular Properties
The adamantane cage is a distinctive, rigid, and lipophilic three-dimensional hydrocarbon structure that imparts significant and often beneficial properties to a parent molecule. publish.csiro.auresearchgate.net Its incorporation into the 4-(1-adamantyl)aniline (B176474) scaffold is a deliberate design choice to modulate the compound's physicochemical profile.
A primary consequence of introducing an adamantane moiety is a substantial increase in lipophilicity, a key factor governing a molecule's pharmacokinetic behavior. mdpi.com Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), influences absorption, distribution, membrane permeability, and binding to biological targets. The adamantyl group's contribution to lipophilicity is significant; its hydrophobic substituent constant (π-adamantyl) has been estimated to be approximately 3.1. nih.gov This indicates that adding an adamantyl group can shift the logP value of a highly water-soluble compound into a more clinically useful range. nih.gov
This enhanced lipophilicity is directly linked to improved permeability across biological membranes. researchgate.net For instance, the addition of adamantane moieties to various compounds has been shown to increase their ability to cross the blood-brain barrier. researchgate.netnih.gov The adamantane group can act as a lipophilic "anchor," facilitating the molecule's entry into and interaction with the lipid bilayers of cell membranes. nih.govpensoft.net This property is explored in drug delivery systems where adamantane derivatives are incorporated into liposomes, which serve as models for cellular membranes, to study cell recognition and receptor targeting processes. nih.govpensoft.net
| Compound | Molecular Formula | cLogP (Approx.) | Change due to Adamantyl Group |
|---|---|---|---|
| Aniline (B41778) | C₆H₇N | 1.1 | N/A |
| 4-(1-Adamantyl)aniline | C₁₆H₂₁N | 4.2 | +3.1 |
Beyond lipophilicity, the adamantane group exerts profound steric and electronic effects. Its bulky, cage-like structure provides a rigid scaffold that can be used to control the orientation of other functional groups, facilitating optimal interactions with biological targets. publish.csiro.auresearchgate.net
The steric bulk of the adamantyl group can serve a protective role, shielding adjacent functional groups from metabolic enzymes. nih.gov This "metabolic shielding" can impede hydrolysis and other metabolic degradation pathways, thereby increasing the stability and plasma half-life of a drug. nih.gov The rigidity of the scaffold ensures that the precise three-dimensional arrangement of the pharmacophore is maintained, which can be crucial for high-affinity binding to a receptor or enzyme active site. researchgate.net
Electronically, adamantane is a non-polar, saturated hydrocarbon. Its primary contributions to intermolecular forces are through van der Waals interactions, specifically London dispersion forces, which are enhanced by its large, symmetric structure. researchgate.net While it does not possess π-electrons for aromatic interactions, its bulky nature can influence the electronic properties of the attached aniline ring and modulate intramolecular reactivity. researchgate.netresearchgate.net
Positional and Substituent Effects on Reactivity and Interactions
SAR studies on the 4-(1-adamantyl)aniline scaffold involve systematically modifying its structure to observe the resulting changes in biological activity. These modifications can include altering substituents on the aniline ring, changing the position of the adamantyl group, or modifying the amine function.
Research on aminoadamantanes has established a clear SAR. For example, in the case of Amantadine (B194251) (1-aminoadamantane), replacing the essential amino group with hydroxyl (OH), sulfhydryl (SH), or cyano (CN) groups results in inactive compounds. pharmacy180.com Furthermore, N-alkylation can dramatically reduce activity in some contexts, while specific N-acyl derivatives, such as the glycyl derivative, may retain or have altered activity. nih.govpharmacy180.com
In studies of 4-(1-adamantyl)phenyl analogues designed as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α), specific substitutions on the aniline nitrogen were found to be critical for potency. nih.govresearchgate.net One of the most potent compounds identified was an indole (B1671886) derivative with an IC₅₀ value of 0.02 µM, highlighting the importance of the substituent attached to the core scaffold. nih.govresearchgate.net
Work on 4-(1-adamantyl)phenylalkylamines as potential antiproliferative agents revealed the importance of the linker between the phenyl ring and a terminal nitrogen atom. researchgate.net The results indicated that the distance and nature of the amine (e.g., piperazine (B1678402) vs. piperidine) significantly influenced activity, suggesting an optimal spatial relationship is required for the pharmacological effect. researchgate.net
| Scaffold/Compound Class | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| Aminoadamantanes | Replacement of -NH₂ with -OH, -SH, -CN | Loss of activity | pharmacy180.com |
| Aminoadamantanes | N-alkylation | Dramatic reduction in anti-influenza activity | nih.gov |
| 4-(1-Adamantyl)phenyl analogues | Addition of specific indole moiety to aniline nitrogen | Potent HIF-1α inhibition (IC₅₀ = 0.02 µM) | nih.govresearchgate.net |
| 4-(1-Adamantyl)phenylalkylamines | Varying linker length and terminal amine type | Significant impact on antiproliferative activity | researchgate.net |
| Adamantane Carboxylic Acid Esters | 3-methyl or 3,5-dimethyl substitution on adamantane | Markedly different potencies observed | nih.gov |
Computational Approaches to SAR
Computational chemistry and molecular modeling are indispensable tools for elucidating SAR at the molecular level. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and quantum mechanics calculations provide deep insights that guide the design of new compounds. wikipedia.org
QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov For adamantane-containing scaffolds, descriptors representing lipophilicity (e.g., cLogP), steric bulk (e.g., molecular volume, molar refractivity), and electronic properties (e.g., atomic charges) can be used to build predictive models of activity. researchgate.netnih.gov
Molecular docking simulations are used to predict the preferred binding orientation and affinity of a ligand to its biological target. nih.gov For derivatives of 4-(1-adamantyl)aniline, docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and the active site of a receptor or enzyme. uzh.ch This allows researchers to rationalize observed SAR data and to predict how structural modifications might enhance binding. For example, docking was used to understand the key interactions between adamantane-linked carbothioamide derivatives and the urease enzyme. uzh.ch
Quantum-chemical methods, such as semi-empirical and density functional theory (DFT), can be employed to calculate the electronic structure of adamantane derivatives. researchgate.net These calculations can determine properties like effective atomic charges, bond lengths, and orbital energies, which help in understanding the molecule's reactivity and intermolecular interaction potential. researchgate.net
Design Principles for Novel Chemical Entities Based on the 4-(1-Adamantyl)aniline Scaffold
The accumulated SAR data, both experimental and computational, gives rise to a set of design principles for creating novel molecules based on the 4-(1-adamantyl)aniline scaffold.
Lipophilicity and Bioavailability Modulation : The adamantyl group is a reliable tool for increasing a molecule's lipophilicity to enhance membrane permeability and absorption. nih.gov It can be incorporated as a "lipophilic bullet" to improve the pharmacokinetic profile of a pharmacophore. nih.gov
Three-Dimensional Scaffolding : The adamantane cage serves as a non-planar, rigid bioisostere for flat aromatic rings like phenyl groups. publish.csiro.auresearchgate.net This strategy helps to "escape the flatland" of traditional drug design, allowing for a more thorough exploration of the three-dimensional space within a binding pocket. publish.csiro.auresearchgate.net
Metabolic Stability : The steric bulk of the adamantane moiety can be strategically positioned to protect metabolically labile functional groups, thereby increasing the compound's half-life. nih.gov
Scaffold Hopping and Hybridization : The 4-(1-adamantyl)aniline core can be used in scaffold hopping or molecular hybridization strategies. rsc.orgmdpi.com In this approach, the scaffold is combined with other known pharmacophores to create novel hybrid molecules with potentially improved or entirely new activities. mdpi.com For instance, a series of adamantyl carboxamide derivatives were designed based on a lead compound to create multitargeted inhibitors. nih.gov
By applying these principles, medicinal chemists can rationally design new chemical entities with optimized potency, selectivity, and pharmacokinetic properties, leveraging the unique and advantageous characteristics of the 4-(1-adamantyl)aniline framework.
Q & A
Basic Synthesis and Purification Methods
Q: What are the standard protocols for synthesizing and purifying 4-(1-adamantyl)aniline hydrochloride? A: The synthesis involves reducing the nitro precursor (e.g., 4-(1-adamantyl)nitrobenzene) using iron powder in methanol under acidic conditions (HCl). After reaction completion, the mixture is neutralized with NaOH, extracted with organic solvents, and purified via recrystallization. Key parameters include maintaining pH <2 during reduction and controlling reaction temperature (60–80°C). Melting point (90–92°C) and / NMR are critical for verifying purity .
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Reducing Agent | Iron powder |
| Acid | Concentrated HCl |
| Purification | Recrystallization |
| Melting Point | 90–92°C |
Basic Structural Characterization Techniques
Q: Which analytical methods are most reliable for characterizing this compound? A: Use NMR (aromatic protons at δ 6.5–7.5 ppm, adamantyl protons at δ 1.6–2.1 ppm) and NMR (quaternary adamantyl carbons at δ 35–45 ppm) for structural confirmation. IR spectroscopy (N–H stretch at ~3300 cm) and mass spectrometry (ESI–MS for molecular ion [M+H]) complement purity analysis. Melting point consistency (±2°C) is essential for batch reproducibility .
Advanced Experimental Design for Apoptosis Studies
Q: How to design in vitro experiments to study the compound’s role in tumor suppression or apoptosis? A:
- Cell Lines: Use cancer models (e.g., HeLa, MCF-7) with wild-type and caspase-knockout controls.
- Dosage: Optimize using IC values (start at 10–100 µM).
- Assays: Combine Annexin V/PI flow cytometry for apoptosis, Western blotting for caspase-3/9 activation, and mitochondrial membrane potential (JC-1 dye) assays.
- Controls: Include staurosporine (apoptosis inducer) and Z-VAD-FMK (caspase inhibitor).
Contradictory results (e.g., variable IC across cell lines) may arise from differences in membrane permeability or off-target effects; validate with orthogonal assays .
Advanced Structural Modifications for SAR Studies
Q: What strategies are effective for modifying the adamantyl-aniline scaffold to enhance bioactivity? A:
- Derivatization: Introduce substituents at the aniline NH (e.g., acyl, sulfonyl) or adamantyl positions (e.g., methyl, halogen).
- Synthetic Routes: Use Pd-catalyzed coupling for aryl modifications or imidazole conjugation (e.g., 1-(4-(1-adamantyl)benzyl)-1H-imidazole) to target specific receptors.
- SAR Validation: Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (e.g., dopamine receptors) to correlate structural changes with activity .
Methodological Approach to Stability Challenges
Q: How to address stability issues of this compound under varying pH and temperature? A:
- pH Stability: Conduct accelerated degradation studies (pH 1–13 at 40°C). Monitor via HPLC for decomposition products (e.g., free aniline or adamantane derivatives).
- Thermal Stability: Use TGA/DSC to identify decomposition thresholds (>150°C typically).
- Storage: Lyophilize and store at –20°C in amber vials to prevent photodegradation and hydrolysis .
Resolving Contradictions in Literature Data
Q: How to reconcile discrepancies in reported biological activities or synthetic yields? A:
- Reproducibility Checks: Verify solvent purity (e.g., anhydrous methanol vs. technical grade) and reaction atmosphere (N vs. air).
- Analytical Harmonization: Standardize HPLC conditions (e.g., C18 column, 0.1% TFA in mobile phase) for cross-study comparisons.
- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers due to impurities or assay variability .
Advanced Analytical Quantification Methods
Q: Which HPLC parameters optimize quantification of this compound in complex matrices? A:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Detection: UV at 254 nm.
- Validation: Ensure linearity (R >0.99) across 1–100 µg/mL, LOD <0.5 µg/mL. Pre-column derivatization with NBD-F enhances sensitivity for trace analysis .
Safety Considerations in Experimental Handling
Q: What safety protocols are critical when handling this compound in vitro? A:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis.
- Spill Management: Neutralize with 5% NaOH, then absorb with vermiculite.
- Waste Disposal: Incinerate at >800°C for halogenated byproducts. Document training per OSHA guidelines .
Mechanistic Studies on Receptor Interactions
Q: How to investigate the compound’s interaction with dopamine receptors or viral proteins? A:
- Binding Assays: Radioligand competition (e.g., -spiperone for D2 receptors).
- Molecular Docking: Use AutoDock Vina with adamantane-containing PDB structures (e.g., 3PBL for influenza M2 proton channels).
- Functional Assays: Measure cAMP levels (D1 receptor activation) or viral neuraminidase inhibition .
Advanced Mechanistic Pathways in Biochemical Contexts
Q: How to elucidate the compound’s role in modulating biochemical pathways (e.g., apoptosis or oxidative stress)? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
